molecular formula C10H11NO2 B13602184 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid

Cat. No.: B13602184
M. Wt: 177.20 g/mol
InChI Key: UOAJEUGOLYVXNF-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 2-methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative followed by carboxylation. One common method is the reaction of 2-methylpyridine with a cyclopropane precursor under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(5-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid
  • 1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid

Comparison: 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The position of the methyl group on the pyridine ring can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-methylpyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-7-8(3-2-6-11-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

UOAJEUGOLYVXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2(CC2)C(=O)O

Origin of Product

United States

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